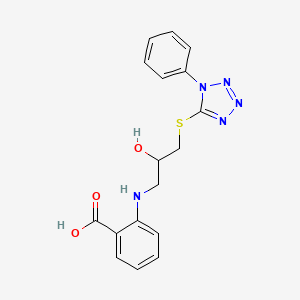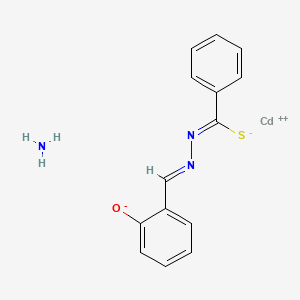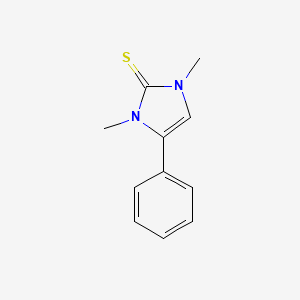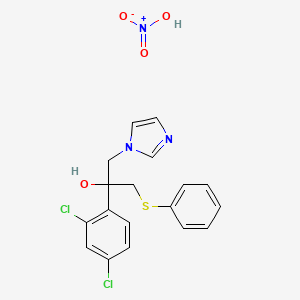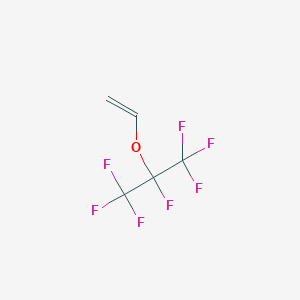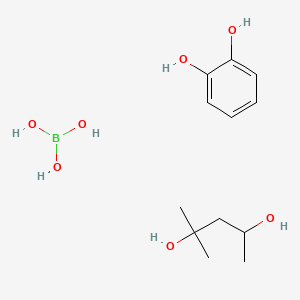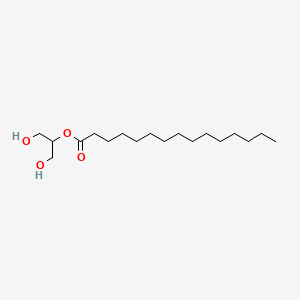
Glyceryl 2-pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl 2-pentadecanoate: is a chemical compound that belongs to the class of monoglyceryl monoesters. It is an ester formed from glycerol and pentadecanoic acid. This compound is commonly used in various cosmetic and industrial applications due to its surfactant and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl 2-pentadecanoate can be synthesized through the esterification of glycerol with pentadecanoic acid. The reaction typically involves heating glycerol and pentadecanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous stirring and heating of the reactants in large reactors. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Glyceryl 2-pentadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into glycerol and pentadecanoic acid.
Oxidation: It can undergo oxidation reactions, especially at the glycerol moiety, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Glycerol and pentadecanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Glyceryl 2-pentadecanoate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in studies related to lipid metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and emulsifying properties.
Industry: Widely used in cosmetics and personal care products for its ability to stabilize emulsions and improve product texture
Mechanism of Action
The mechanism of action of glyceryl 2-pentadecanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. This property is crucial in its applications in cosmetics and pharmaceuticals. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
- Glyceryl stearate
- Glyceryl oleate
- Glyceryl laurate
Comparison: Glyceryl 2-pentadecanoate is unique due to its specific fatty acid chain length (pentadecanoic acid). This gives it distinct properties compared to other glyceryl esters. For example, glyceryl stearate, which has a longer fatty acid chain, may have different melting points and emulsifying capabilities. Glyceryl oleate, with an unsaturated fatty acid, may exhibit different reactivity and stability. Glyceryl laurate, with a shorter fatty acid chain, may have different solubility and surfactant properties .
Properties
CAS No. |
98863-01-5 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl pentadecanoate |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-17(15-19)16-20/h17,19-20H,2-16H2,1H3 |
InChI Key |
SJUYTIGRIZBTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC(CO)CO |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



